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molecular formula C11H14O4S B8769981 3-Methylsulfonyl-4-isopropylbenzoic acid

3-Methylsulfonyl-4-isopropylbenzoic acid

Cat. No. B8769981
M. Wt: 242.29 g/mol
InChI Key: HRZUQNIFVTXJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841560B2

Procedure details

3-Chlorosulfonyl-4-iso-propylbenzoic acid (2.62 g, 10 mmol) [made from 4-iso-propyl benzoic acid in a manner similar to that described in Procedures 7 and 8] was added slowly to a slurry of NaHCO3 (2.52 g, 30 mmol) and Na2SO3 (1.26 g 10 mmol) in water (9 ml) at 75° C. The mixture was stirred for 1 h and then treated with bromoacetic acid (2.08 g, 15 mmol) and NaOH (0.60 g, 15 mmol). The temperature was raised to 105° C. and the mixture heated at reflux for 24 h. The mixture was cooled, acidified to pH 1 and the resultant precipitate collected, washed and dried to give the title compound (1.43 g, 59%).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
2.08 g
Type
reactant
Reaction Step Four
Name
Quantity
0.6 g
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH:14]([CH3:16])[CH3:15])[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[CH:17](C1C=CC(C(O)=O)=CC=1)(C)C.C([O-])(O)=O.[Na+].[O-]S([O-])=O.[Na+].[Na+].BrCC(O)=O.[OH-].[Na+]>O>[CH3:17][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH:14]([CH3:16])[CH3:15])[C:8]([OH:10])=[O:9])(=[O:4])=[O:3] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
2.52 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.26 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.08 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resultant precipitate collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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